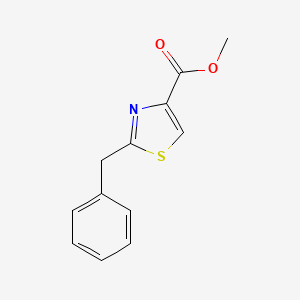

4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester

Übersicht

Beschreibung

4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring substituted with a phenylmethyl group and a methyl ester functional group. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the condensation of 2-aminothiazole with benzyl bromide, followed by esterification with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiazoles, nitrothiazoles.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

4-Thiazolecarboxylic acid derivatives are known for their antimicrobial properties. Research has shown that compounds containing the thiazole ring exhibit significant activity against various pathogens. For instance, studies have demonstrated that derivatives of 4-thiazolecarboxylic acid possess inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into the anticancer potential of thiazole derivatives suggest that they may inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the effectiveness of thiazolecarboxylic acids in targeting specific cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study: Anticancer Activity

A detailed study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that certain modifications to the thiazole structure enhanced cytotoxicity, making them promising candidates for further development in cancer therapy .

Agrochemical Applications

Pesticidal Properties

The compound has shown potential as an agrochemical agent due to its ability to disrupt pest metabolism. Research indicates that thiazole derivatives can act as effective insecticides and fungicides, providing an alternative to traditional chemical agents .

Case Study: Insecticidal Activity

A comprehensive evaluation of thiazolecarboxylic acid derivatives revealed significant insecticidal activity against common agricultural pests. Field trials demonstrated a marked reduction in pest populations when treated with these compounds, suggesting their viability in integrated pest management systems .

Material Science Applications

Polymer Synthesis

this compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices has been explored for enhancing thermal stability and mechanical strength .

Case Study: Polymer Properties

Research focused on the incorporation of thiazole derivatives into polyurethanes showed improved thermal and mechanical properties compared to conventional polymers. The study concluded that these modifications could lead to the development of advanced materials for industrial applications .

Toxicological Studies

Safety Assessments

Understanding the toxicity profile of 4-thiazolecarboxylic acid derivatives is crucial for their application in consumer products. Toxicological studies have indicated low acute toxicity levels, making them suitable candidates for further research and development in pharmaceuticals and agrochemicals .

Data Table: Toxicity Overview

Wirkmechanismus

The mechanism of action of 4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole: The parent compound with a simpler structure.

2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.

Benzylthiazole: Similar structure with a benzyl group attached to the thiazole ring.

Uniqueness

4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenylmethyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. The methyl ester group also contributes to its stability and solubility in organic solvents .

Biologische Aktivität

4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential applications in treating metabolic disorders.

Chemical Structure and Properties

The compound has a thiazole ring structure, which is known for its biological relevance. The thiazole moiety contributes to various pharmacological activities, making derivatives of this compound a focal point in drug development.

Structural Formula

Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : A series of modified thiazoles demonstrated enhanced antiproliferative activity against melanoma and prostate cancer cell lines. One study reported an improvement in activity from micromolar to low nanomolar concentrations, suggesting that structural modifications can significantly enhance efficacy (IC50 values ranging from 0.021 to 0.071 μM) .

- Mechanism of Action : The anticancer effects are attributed to the inhibition of tubulin polymerization, which is crucial for cancer cell division. This mechanism was observed in compounds derived from thiazole structures .

Anti-inflammatory Effects

Thiazole derivatives have also shown promise in reducing inflammation:

- Inhibition of Pro-inflammatory Cytokines : In vivo studies demonstrated that thiazole compounds could attenuate hyperglycemia and insulin resistance by modulating inflammatory responses. This was particularly evident in models of Type 2 diabetes where thiazole derivatives reduced levels of pro-inflammatory cytokines .

Metabolic Disorders

The potential of thiazole derivatives in treating metabolic disorders is an emerging area of research:

- Effects on Glucose Metabolism : Studies have shown that certain thiazole compounds can improve glucose tolerance and reduce insulin resistance in diabetic models. Their antioxidant properties contribute to these beneficial effects .

Table 1: Biological Activity Summary of Thiazole Derivatives

| Activity Type | Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | SMART Compounds (various) | 0.021 - 0.071 | Inhibition of tubulin polymerization |

| Anti-inflammatory | NDTD (2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid) | N/A | Reduction of pro-inflammatory cytokines |

| Metabolic Disorders | Various Thiazole Derivatives | N/A | Modulation of glucose metabolism |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a new series of thiazole derivatives against melanoma and prostate cancer cell lines. The results showed that specific modifications led to significant reductions in cell viability, with some compounds achieving IC50 values below 1 μM.

Case Study 2: Anti-inflammatory Properties

In a model of Type 2 diabetes induced by streptozotocin (STZ), a thiazole derivative was administered to assess its impact on glucose levels and inflammatory markers. The treated group exhibited lower serum glucose levels and reduced expression of inflammatory cytokines compared to the control group.

Eigenschaften

IUPAC Name |

methyl 2-benzyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)10-8-16-11(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNFAVXQXFCPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253162 | |

| Record name | Methyl 2-(phenylmethyl)-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36916-45-7 | |

| Record name | Methyl 2-(phenylmethyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36916-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(phenylmethyl)-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.